molecular formula C15H23NO B13011779 2-(4-Methoxyphenyl)-1-propylpiperidine

2-(4-Methoxyphenyl)-1-propylpiperidine

Cat. No.: B13011779
M. Wt: 233.35 g/mol
InChI Key: NSGULPXWKNJHHW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-propylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-methoxyphenyl group and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-propylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.

    Substitution with 4-Methoxyphenyl Group: The introduction of the 4-methoxyphenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the piperidine ring with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

    Addition of Propyl Chain: The propyl chain can be introduced via an alkylation reaction using propyl bromide and a strong base such as potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-propylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted piperidines and aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-propylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in research to understand its interactions with biological systems, including its binding affinity to various receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-propylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.

    2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxyphenyl group, used in different research contexts.

    N-(4-Methoxyphenyl)piperidine:

Uniqueness

2-(4-Methoxyphenyl)-1-propylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring, methoxyphenyl group, and propyl chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-propylpiperidine

InChI

InChI=1S/C15H23NO/c1-3-11-16-12-5-4-6-15(16)13-7-9-14(17-2)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3

InChI Key

NSGULPXWKNJHHW-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1C2=CC=C(C=C2)OC

Origin of Product

United States

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